molecular formula C12H13F2NO2 B3253734 2,4-Difluoro-6-(pivaloylamino)benzaldehyde CAS No. 226410-99-7

2,4-Difluoro-6-(pivaloylamino)benzaldehyde

Cat. No. B3253734
CAS RN: 226410-99-7
M. Wt: 241.23 g/mol
InChI Key: KVGSLFHQOWBNQE-UHFFFAOYSA-N
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Description

“2,4-Difluoro-6-(pivaloylamino)benzaldehyde” is a chemical compound with the molecular formula C12H13F2NO2 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-6-(pivaloylamino)benzaldehyde” consists of a benzene ring substituted with two fluorine atoms, a pivaloylamino group, and an aldehyde group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Transformations

2,4-Difluoro-6-(pivaloylamino)benzaldehyde and its derivatives are primarily used in chemical synthesis and transformations. Thornton and Jarman (1990) explored the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, demonstrating regiocontrol by fluorine in synthesizing 4-methoxycarbonyl derivatives (Thornton & Jarman, 1990). In a similar vein, Rivera et al. (2001) described an efficient synthesis of 2-amino-3-pyridinecarboxaldehyde through ortho-lithiation of 2-(pivaloylamino)pyridine (Rivera et al., 2001).

Catalysis and Reaction Mechanisms

Koványi-Lax et al. (2022) investigated BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes, revealing differences from TFA catalysis and the formation of new dimer-like keto compounds (Koványi-Lax et al., 2022). Hargitai et al. (2020) conducted an experimental and computational study on the rearrangement of o-(pivaloylaminomethyl)benzaldehydes under acidic conditions, providing insights into reaction mechanisms and product distributions (Hargitai et al., 2020).

Materials Science and Engineering

In the field of materials science, the derivatives of 2,4-Difluoro-6-(pivaloylamino)benzaldehyde find applications in various domains. Fenlon et al. (1993) illustrated the application of Reimer-Tiemann reaction in synthesizing 2-amino-1,8-naphthyridines, useful as building blocks for host-guest and self-assembling systems (Fenlon et al., 1993). Additionally, Ueyama et al. (1996) synthesized 2-(acylamino)benzenethiolate complexes of Hg(II), exploring the effect of the NH---S hydrogen bond on Hg−S bonding (Ueyama et al., 1996).

properties

IUPAC Name

N-(3,5-difluoro-2-formylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-12(2,3)11(17)15-10-5-7(13)4-9(14)8(10)6-16/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGSLFHQOWBNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC(=C1)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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